![molecular formula C10H11NOS2 B2636273 7-ethoxy-4H-1,4-benzothiazine-3-thione CAS No. 681472-42-4](/img/structure/B2636273.png)
7-ethoxy-4H-1,4-benzothiazine-3-thione
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Overview
Description
7-ethoxy-4H-1,4-benzothiazine-3-thione, also known as EBTT, is a heterocyclic compound that has gained attention due to its potential applications in scientific research. EBTT is a thiazine derivative that contains a sulfur atom and a nitrogen atom in its ring structure. This compound has shown promising results in various fields of research, including medicinal chemistry, material science, and environmental science.
Scientific Research Applications
- AChE inhibitors are crucial for managing AD symptoms by enhancing cholinergic neurotransmission. Compounds 3i and 3j exhibited significant inhibitory activity against AChE, with IC50 values of 0.027 µM and 0.025 µM, respectively. These values were comparable to the reference drug donepezil .
- Compounds 3i and 3j exhibited greater antioxidant activity, suggesting their potential use in combating oxidative damage .
- In vitro studies indicated that compounds 3i and 3j have promising BBB permeability, making them potential candidates for AD therapy .
- Compounds 3i and 3j were found to be non-cytotoxic against NIH/3T3 cells, with IC50 values of 98.29 ± 3.98 µM and 159.68 ± 5.53 µM, respectively .
Acetylcholinesterase Inhibition for Alzheimer’s Disease (AD) Treatment
Antioxidant Properties
Blood-Brain Barrier Permeability
Cytotoxicity Assessment
Synthetic Methods and Structural Modifications
Mechanism of Action
Target of Action
The primary target of the compound 7-ethoxy-2H-benzo[b][1,4]thiazine-3(4H)-thione is Acetylcholinesterase (AChE) . AChE is a key enzyme involved in the rapid hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft of nerve synapses, thus terminating signal transmission. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged cholinergic effects.
Mode of Action
7-Ethoxy-2H-benzo[b][1,4]thiazine-3(4H)-thione interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft. The increased acetylcholine levels enhance cholinergic neurotransmission, which can have various effects depending on the specific neural pathways involved.
Biochemical Pathways
The action of 7-ethoxy-2H-benzo[b][1,4]thiazine-3(4H)-thione affects the cholinergic neurotransmission pathway . By inhibiting AChE, this compound disrupts the normal hydrolysis of acetylcholine, leading to an accumulation of this neurotransmitter. This can affect various downstream effects, such as muscle contraction, heart rate, and other functions controlled by the cholinergic nervous system.
Result of Action
The molecular and cellular effects of 7-ethoxy-2H-benzo[b][1,4]thiazine-3(4H)-thione’s action primarily involve the prolongation of cholinergic effects due to increased acetylcholine levels . This can lead to enhanced neurotransmission in cholinergic neurons, potentially affecting various physiological processes controlled by these neurons.
properties
IUPAC Name |
7-ethoxy-4H-1,4-benzothiazine-3-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS2/c1-2-12-7-3-4-8-9(5-7)14-6-10(13)11-8/h3-5H,2,6H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZRRJSJDIULHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=S)CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethoxy-4H-1,4-benzothiazine-3-thione |
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